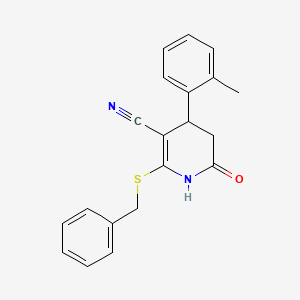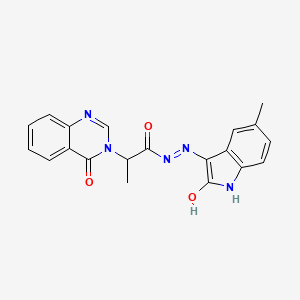
2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-cyanure de 2-(benzylsulfanyl)-4-(2-méthylphényl)-6-oxo-1,4,5,6-tétrahydropyridine est un composé organique appartenant à la classe des composés hétérocycliques. Il présente un cycle tétrahydropyridine substitué par un groupe benzylsulfanyl, 2-méthylphényl et un groupe carbonitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-cyanure de 2-(benzylsulfanyl)-4-(2-méthylphényl)-6-oxo-1,4,5,6-tétrahydropyridine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle tétrahydropyridine : Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés tels que la 2-méthylphénylamine et un composé carbonylé approprié.
Introduction du groupe benzylsulfanyl : Cette étape implique la substitution nucléophile d’un groupe benzylsulfanyl sur le cycle tétrahydropyridine, souvent en utilisant du benzylthiol et un groupe partant approprié.
Addition du groupe carbonitrile :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, la synthèse automatisée et les techniques de purification afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-cyanure de 2-(benzylsulfanyl)-4-(2-méthylphényl)-6-oxo-1,4,5,6-tétrahydropyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe benzylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonitrile peut être réduit pour former des amines primaires.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique peuvent être utilisés.
Substitution : La substitution électrophile peut être facilitée par des réactifs tels que le brome ou l’acide nitrique.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines primaires.
Substitution : Composés aromatiques halogénés ou nitrés.
4. Applications de la recherche scientifique
Le 3-cyanure de 2-(benzylsulfanyl)-4-(2-méthylphényl)-6-oxo-1,4,5,6-tétrahydropyridine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour son activité contre certaines cibles biologiques.
Science des matériaux : La structure unique du composé en fait un candidat potentiel pour le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
Le mécanisme d’action du 3-cyanure de 2-(benzylsulfanyl)-4-(2-méthylphényl)-6-oxo-1,4,5,6-tétrahydropyridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzylsulfanyl peut interagir avec les groupes thiol des protéines, inhibant potentiellement l’activité enzymatique. Le groupe carbonitrile peut former des liaisons hydrogène avec les macromolécules biologiques, affectant leur fonction. L’effet global dépend du contexte biologique spécifique et des cibles moléculaires impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Benzylsulfanyl)-N-(3-fluoro-2-méthylphényl)acétamide
- Isocyanate de 2-méthoxyphényle
Unicité
Le 3-cyanure de 2-(benzylsulfanyl)-4-(2-méthylphényl)-6-oxo-1,4,5,6-tétrahydropyridine est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du cycle tétrahydropyridine, du groupe benzylsulfanyl et du groupe carbonitrile dans une seule molécule fournit un échafaudage polyvalent pour diverses applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C20H18N2OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
6-benzylsulfanyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H18N2OS/c1-14-7-5-6-10-16(14)17-11-19(23)22-20(18(17)12-21)24-13-15-8-3-2-4-9-15/h2-10,17H,11,13H2,1H3,(H,22,23) |
Clé InChI |
HDBOGWPOHOTWDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11627046.png)
![2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11627047.png)
![1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(3,4-dichlorophenyl)urea](/img/structure/B11627058.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11627059.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11627068.png)
![ethyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11627072.png)
![3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11627079.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627081.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627129.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627133.png)
